REACTION_CXSMILES
|
C[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][C:7]=1[C:8](NC1C=C(OC(C)C)C=CC=1)=[O:9].CC1C(N(C(COC)=O)C(C(OC)=O)C)=C(C)C=CC=1.CC1(C)C(O)(CN2N=CN=C2)C(C[C:55]2[CH:56]=[CH:57][C:58]([Cl:61])=[CH:59][CH:60]=2)CC1.CNC(SC1C=CC(OS(C)(=O)=O)=CC=1)=O.CC1C(C(NC2C=CC=CC=2)=O)=C(C)OC=1C.C[C:97]1[N:101]=C(C)S[C:98]=1[C:103]([NH:105][C:106]1C=CC=CC=1)=O.CCCCC(C1C=CC([Cl:131])=CC=1)(C#N)CN1N=CN=C1>C(NC([S-])=S)CNC([S-])=S.[Zn+2]>[CH:55]1[CH:60]=[CH:59][C:58]([Cl:61])=[C:57]([C:8]([OH:9])([C:98]2[CH:97]=[N:101][CH:106]=[N:105][CH:103]=2)[C:7]2[CH:2]=[CH:3][C:4]([Cl:131])=[CH:5][CH:6]=2)[CH:56]=1 |f:7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC=CC1C(=O)NC2=CC=CC(=C2)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC=CC(=C1N(C(C)C(=O)OC)C(=O)COC)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CCC(C1(CN2C=NC=N2)O)CC=3C=CC(=CC3)Cl)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CNC(=O)SC1=CC=C(C=C1)OS(=O)(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(OC(=C1C(=O)NC2=CC=CC=C2)C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(SC(=N1)C)C(=O)NC2=CC=CC=C2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CCCCC(CN1C=NC=N1)(C#N)C=2C=CC(=CC2)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
C(CNC(=S)[S-])NC(=S)[S-].[Zn+2]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
C=1C=CC(=C(C1)C(C=2C=CC(=CC2)Cl)(C=3C=NC=NC3)O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |